molecular formula C15H14O6 B561772 Dihydromicromelin B CAS No. 94285-06-0

Dihydromicromelin B

Cat. No.: B561772
CAS No.: 94285-06-0
M. Wt: 290.271
InChI Key: MBQNFMDTXFFAJQ-KBUPBQIOSA-N
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Comparison with Similar Compounds

Dihydromicromelin B is part of a series of compounds with similar structures, including:

    Acetyldihydromicromelin A: (CAS No. 94285-22-0)

    Micromelin: (CAS No. 15085-71-9)

    Hydramicromelin B: (CAS No. 369391-55-9)

    Hydramicromelin D: (CAS No. 1623437-86-4)

    Xanthyletin: (CAS No. 553-19-5)

    Xanthoxyletin: (CAS No. 84-99-1)

    Luvangetin: (CAS No. 483-92-1)

    Demethylluvangetin: (CAS No.

These compounds share similar structural features but differ in specific functional groups and substructures, which can result in different physicochemical properties, bioactivities, and pharmacological properties .

Biological Activity

Dihydromicromelin B is a natural compound isolated from the leaves of Micromelum integerrimum, a plant known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a unique chemical structure that contributes to its biological effects. Its molecular formula is C₁₈H₁₈O₇, and it exhibits properties such as solubility in organic solvents and moderate stability under physiological conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2.

  • Inhibition of SARS-CoV-2 :
    Research indicates that this compound derivatives exhibit significant inhibitory activity against SARS-CoV-2 3CL protease, with IC₅₀ values ranging from 0.72 to 2.36 μM. In Vero E6 cells, the compound demonstrated an effective EC₅₀ of 15.84 μM in preventive models and 11.52 μM in therapeutic models against the Omicron variant .

Table 1: Antiviral Activity of this compound Derivatives

CompoundIC₅₀ (μM)EC₅₀ Preventive (μM)EC₅₀ Therapeutic (μM)
This compound0.72 - 2.3615.8411.52

Anticancer Activity

This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines.

  • Cytotoxicity Studies :
    In vitro studies using the MTT assay revealed that certain derivatives of this compound did not exhibit significant cytotoxicity against MCF-7 (breast cancer) and 4T1 (mouse mammary tumor) cell lines at concentrations tested . This suggests that while the compound may possess some biological activity, its efficacy as an anticancer agent requires further investigation.

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC₅₀ (μM)
This compoundMCF-7Not Active
Dihydromicromelin A4T1Not Active

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showcasing effectiveness against various bacterial strains.

  • Bacterial Inhibition :
    Studies indicate that extracts containing this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 3: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes such as proteases involved in viral replication.
  • Cell Cycle Modulation : Potential interference with cell cycle progression in cancer cells, although specific pathways remain to be clarified.

Case Studies and Research Findings

  • Study on SARS-CoV-2 : A study demonstrated that derivatives of this compound could inhibit the replication of SARS-CoV-2 in vitro, suggesting potential therapeutic applications during viral outbreaks .
  • Cytotoxicity Assessment : Research conducted on Micromelum minutum extracts showed varying degrees of cytotoxicity across different compounds, with this compound being less effective than other derivatives .

Properties

IUPAC Name

6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQNFMDTXFFAJQ-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@H](O[C@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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